2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a bromophenoxy group, a fluorobenzyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the bromophenoxy and fluorobenzyl intermediates. These intermediates are then coupled with a thiazole derivative under specific reaction conditions to form the final product.
Step 1 Preparation of 4-bromophenol: - This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Step 2 Synthesis of 4-bromophenoxyacetic acid: - This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Step 3 Preparation of 5-(4-fluorobenzyl)-1,3-thiazole: - This can be synthesized by reacting 4-fluorobenzyl chloride with thioamide in the presence of a base.
Step 4 Coupling Reaction: - The final step involves coupling 4-bromophenoxyacetic acid with 5-(4-fluorobenzyl)-1,3-thiazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: - The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: - The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: - The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
- 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde
- 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid
Uniqueness
2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both a bromophenoxy group and a fluorobenzyl group attached to a thiazole ring. This combination of functional groups imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C18H14BrFN2O2S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H14BrFN2O2S/c19-13-3-7-15(8-4-13)24-11-17(23)22-18-21-10-16(25-18)9-12-1-5-14(20)6-2-12/h1-8,10H,9,11H2,(H,21,22,23) |
InChI Key |
DGFUUGHYNAUOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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